Methyl 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Structural Classification of Bicyclic Heterocycles
Bicyclic heterocycles are characterized by fused aromatic or non-aromatic rings containing at least one heteroatom. The pyrazolo[3,4-b]pyridine system consists of a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) fused to a pyridine ring (a six-membered ring with one nitrogen atom) at positions 3 and 4 (Figure 1). This ortho-fused arrangement places the pyrazole’s nitrogen atoms at positions 1 and 2, while the pyridine’s nitrogen resides at position 4.
Table 1: Comparison of Bicyclic Heterocycles
| Heterocycle | Ring System | Heteroatoms | Fusion Pattern |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine | Pyrazole + Pyridine | 3 Nitrogen atoms | Ortho-fused (positions 3,4) |
| Quinoline | Benzene + Pyridine | 1 Nitrogen atom | Ortho-fused (positions 2,3) |
| Indole | Benzene + Pyrrole | 1 Nitrogen atom | Ortho-fused (positions 2,3) |
The substitution pattern of methyl 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate includes:
- A cyclopropyl group at position 6 of the pyridine ring.
- An isopropyl group at position 1 of the pyrazole ring.
- A methyl ester at position 4 of the pyridine ring.
These substituents influence the compound’s electronic properties and steric profile, enhancing its potential for functionalization.
Tautomeric Forms and Isomerism in Pyrazolo[3,4-b]Pyridines
Pyrazolo[3,4-b]pyridines exhibit tautomerism due to the mobility of the hydrogen atom on the pyrazole nitrogen. Two tautomeric forms exist (Figure 2):
- 1H-Tautomer : The hydrogen resides on the pyrazole’s N1 atom.
- 2H-Tautomer : The hydrogen shifts to the pyrazole’s N2 atom.
Computational studies using AM1 methods demonstrate that the 1H-tautomer is energetically favored by approximately 5–8 kcal/mol due to reduced steric strain and enhanced aromatic stabilization. In methyl 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, the presence of the isopropyl group at N1 locks the molecule in the 1H configuration, preventing tautomeric interconversion.
Key Factors Influencing Tautomer Stability :
Historical Development of Pyrazolo[3,4-b]Pyridine Chemistry
The chemistry of pyrazolo[3,4-b]pyridines has evolved significantly since their first synthesis in the mid-20th century. Key milestones include:
Early Syntheses (1950s–1970s) :
Methodological Advances (1980s–2000s) :
Modern Applications (2010s–Present) :
Table 2: Historical Timeline of Key Developments
| Decade | Development | Impact |
|---|---|---|
| 1950s | First synthetic protocols established | Foundation for structural exploration |
| 1980s | Introduction of cross-coupling methods | Enabled diverse functionalization |
| 2000s | Microwave synthesis adopted | Improved efficiency and yield |
| 2020s | High-throughput screening of derivatives | Identification of lead drug candidates |
The specific compound methyl 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exemplifies advancements in regioselective substitution, where the cyclopropyl and isopropyl groups enhance metabolic stability and target binding.
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C14H17N3O2/c1-8(2)17-13-11(7-15-17)10(14(18)19-3)6-12(16-13)9-4-5-9/h6-9H,4-5H2,1-3H3 |
InChI Key |
PCOTWSPORPDRJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
-
DMF enhances cyclization kinetics in ring-closing reactions but complicates purification due to high boiling points.
-
Ethanol and toluene balance reactivity and practicality for condensation and coupling steps, respectively.
-
Elevated temperatures (60–110°C) are necessary for cyclization and coupling but risk side reactions like decarboxylation.
Catalytic Systems
-
Palladium catalysts (e.g., Pd/C, Pd(OAc)₂) are pivotal for C–H activation and cross-coupling, with ligand choice (XPhos, SPhos) dictating regioselectivity.
-
Bronsted acids (H₂SO₄, HCl) facilitate esterification and hydrolysis but require neutralization steps.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to mitigate exothermic risks during cyclization and coupling. A representative protocol involves:
-
Continuous ring-closing : 2-chloro-3-pyridinecarboxaldehyde and hydroxylamine hydrochloride in DMF at 60°C, with a residence time of 2 hours.
-
Flow hydrogenation : Cyclopropyl methyl ketone coupling under H₂ (50 psi) in a packed-bed reactor with Pd/C.
-
Reactive distillation : Simultaneous esterification and methanol removal to drive equilibrium.
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Biological Activities
Methyl 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exhibits significant biological activities that make it a candidate for therapeutic applications:
Anticancer Properties
Research indicates that this compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival. Preliminary studies have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values of 12.5 µM and 15.0 µM, respectively.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Antiviral Effects
The compound has also been investigated for its antiviral properties, particularly in inhibiting viral replication through interactions with tropomyosin receptor kinases, which play critical roles in cellular signaling pathways associated with viral infections.
Anti-inflammatory Activity
Studies suggest that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
Research Studies and Case Examples
Several studies have documented the applications and effects of this compound:
- Anticancer Activity Study : A comprehensive study evaluated the cytotoxic effects on multiple cancer cell lines, confirming its potential as a lead compound for developing new anticancer agents.
- Antiviral Mechanism Investigation : Research focused on the inhibition of viral replication pathways, establishing a basis for further development in antiviral therapies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazolopyridine core can mimic purine bases like adenine and guanine, allowing it to interact with enzymes and receptors involved in cellular processes . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Position 1 : The isopropyl group (present in the target compound and ) balances steric effects and solubility, whereas bulkier groups like 2,2-difluoroethyl or phenyl may hinder synthetic yields or binding pocket accessibility.
- Position 6 : Cyclopropyl substituents (target compound, ) are associated with improved metabolic stability compared to methyl or heteroaromatic groups (e.g., furan-2-yl in ).
- Ester vs. Acid : Methyl/ethyl esters (target compound, ) are precursors to carboxylic acids (), which are critical for ionic interactions in drug-receptor binding.
Physicochemical Properties
- Storage Conditions : Analogs like and are stored at +4°C, suggesting sensitivity to degradation under ambient conditions.
- NMR Profiles : Compounds 36 and 37 exhibit distinct ¹H NMR shifts for furan protons (δ 7.8–8.2 ppm) and pyrazole protons (δ 8.5–9.0 ppm), which would differ in the target compound due to cyclopropyl’s shielding effects .
Biological Activity
Methyl 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 1018125-77-3) is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, effects on various biological systems, and potential clinical applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃O₂ |
| Molecular Weight | 259.30 g/mol |
| CAS Number | 1018125-77-3 |
| InChI Key | Not provided |
This compound has been identified as a phosphodiesterase type IV (PDE4) inhibitor. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a critical signaling molecule in various physiological processes. By inhibiting PDE4, this compound increases cAMP levels, which can lead to anti-inflammatory effects and modulation of immune responses .
Anticancer Properties
Research indicates that pyrazolo[3,4-b]pyridine derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated potent cytotoxicity against human cancer cell lines such as HeLa and HCT116 with IC₅₀ values in the low micromolar range (0.75–4.15 µM) without affecting normal cells .
- In vivo Studies : In animal models, it was shown to inhibit tumor growth effectively without systemic toxicity, indicating a promising therapeutic profile for cancer treatment .
Anti-inflammatory Effects
The inhibition of PDE4 by this compound suggests potential applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). By elevating cAMP levels, it may reduce the release of pro-inflammatory cytokines and modulate immune responses .
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrazolo[3,4-b]pyridine derivatives:
- Antiviral Activity : Certain derivatives have shown antiviral properties against specific viral strains, suggesting a broad spectrum of biological activity beyond cancer treatment .
- Antibacterial Effects : Some studies reported antibacterial activity against various bacterial strains, further supporting the compound's diverse therapeutic potential .
- Structure-Activity Relationships (SAR) : Research has identified key structural features that enhance the biological activity of these compounds. Modifications at specific positions on the pyrazolo ring can significantly impact potency and selectivity against different biological targets .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare pyrazolo[3,4-b]pyridine carboxylates, and how can they be adapted for Methyl 6-cyclopropyl-1-isopropyl derivatives?
- Methodological Answer : The synthesis typically involves condensation of 5-aminopyrazole derivatives with β-ketoesters or malonate esters under basic conditions (e.g., piperidine catalysis). For example, describes the reaction of 5-amino-1H-pyrazole-4-carbaldehyde with diethyl malonate to form ethyl 6-oxo-6,7-dihydropyrazolo[3,4-b]pyridine carboxylates. Adapting this for the target compound would require substituting the cyclopropyl and isopropyl groups during intermediate steps. Key steps include:
- Amination : Introduce cyclopropyl groups via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., uses morpholine for amination).
- Esterification : Use methyl esterification to finalize the carboxylate moiety (e.g., employs ethyl esterification for analogous structures).
- Characterization : Validate regioselectivity and purity via (e.g., δ 1.48 ppm for ethyl ester protons in ) and LC-MS.
Q. How can researchers verify the structural integrity of Methyl 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Analysis : Compare chemical shifts with analogs (e.g., cyclopropyl protons appear as multiplets near δ 0.5–1.5 ppm, while isopropyl groups show split quartets around δ 1.2–1.5 ppm) .
- HPLC-PDA/MS : Assess purity (>95%) and confirm molecular weight (e.g., reports molecular weights for similar compounds using LC-MS).
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., uses crystallography for pyrazolo[3,4-b]pyridine derivatives).
Advanced Research Questions
Q. How can contradictory spectral data for pyrazolo[3,4-b]pyridine derivatives be resolved during structural elucidation?
- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. For example, reports data in CDCl, whereas DMSO-d ( ) may shift proton signals due to hydrogen bonding. Strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism in ’s dihydro derivatives).
- DFT Calculations : Predict chemical shifts and compare with experimental data .
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguish pyrazole ring protons from aromatic substituents) .
Q. What strategies optimize regioselective functionalization of the pyrazolo[3,4-b]pyridine core for biological activity studies?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. highlights the use of electron-withdrawing groups (e.g., carboxylic acids) to direct substitutions. Key approaches:
- Directed Metalation : Use directing groups (e.g., esters in ) to control C-H functionalization at C-3 or C-6 positions.
- Protecting Groups : Temporarily block reactive sites (e.g., tert-butyl esters in ) to isolate desired regioisomers.
- Biological Testing : Screen analogs (e.g., 6-aryl derivatives in ) against bacterial targets to correlate substitution patterns with activity.
Q. How do steric and electronic effects of cyclopropyl and isopropyl substituents influence the compound’s physicochemical properties?
- Methodological Answer : Cyclopropyl groups enhance metabolic stability but may reduce solubility, while isopropyl substituents increase lipophilicity. Methods to evaluate these effects include:
- LogP Measurements : Compare with unsubstituted analogs (e.g., ’s ethyl 1-benzyl-3-cyclopropyl derivative has a higher logP than non-cyclopropyl analogs).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., reports melting points for similar compounds).
- Solubility Assays : Use shake-flask methods in buffers (pH 1–7.4) to guide formulation for in vivo studies.
Data Contradiction and Reproducibility
Q. How should researchers address variability in reported yields for pyrazolo[3,4-b]pyridine syntheses?
- Methodological Answer : Yield discrepancies (e.g., 79% in vs. lower yields in other studies) may stem from reaction scale, purification methods, or catalyst loading. Mitigation strategies:
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, stoichiometry).
- Flash Chromatography : Optimize eluent systems (e.g., EtOAc/hexane gradients in ) to improve recovery.
- In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and identify side products .
Structural and Functional Analogues
Q. What insights can be drawn from structurally related compounds for modifying Methyl 6-cyclopropyl-1-isopropyl derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
